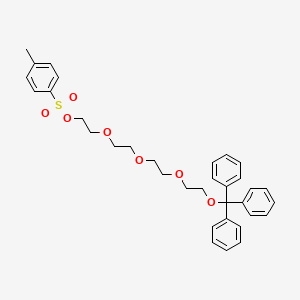

1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate

CAS No.:

Cat. No.: VC13827077

Molecular Formula: C34H38O7S

Molecular Weight: 590.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C34H38O7S |

|---|---|

| Molecular Weight | 590.7 g/mol |

| IUPAC Name | 2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |

| Standard InChI | InChI=1S/C34H38O7S/c1-29-17-19-33(20-18-29)42(35,36)41-28-26-39-24-22-37-21-23-38-25-27-40-34(30-11-5-2-6-12-30,31-13-7-3-8-14-31)32-15-9-4-10-16-32/h2-20H,21-28H2,1H3 |

| Standard InChI Key | CCWDNEXQDCWBGJ-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Introduction

Molecular Structure and Chemical Properties

Structural Composition

The compound’s molecular formula is C₃₄H₃₈O₇S, with a molecular weight of 590.7 g/mol . Its IUPAC name, 2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate, reflects its polyether chain terminated by a trityl group and a tosylate leaving group. Key structural features include:

-

A tetraethylene glycol (TEG) chain (2,5,8,11-tetraoxatridecan-13-yl) providing hydrophilicity and flexibility.

-

A trityl group (C(C₆H₅)₃) offering steric bulk and acid-labile protection for hydroxyl groups.

-

A tosyl group (4-methylbenzenesulfonate) enabling nucleophilic substitution reactions .

The canonical SMILES string (CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4) and InChIKey (CCWDNEXQDCWBGJ-UHFFFAOYSA-N) further validate its connectivity .

Table 1: Key Molecular Descriptors

Synthesis and Reaction Pathways

Synthetic Methodology

The compound is synthesized via a two-step protocol:

-

Tritylation of Tetraethylene Glycol:

Tetraethylene glycol reacts with trityl chloride (C(C₆H₅)₃Cl) in dichloromethane under basic conditions (triethylamine) to yield 1,1,1-triphenyl-2,5,8,11-tetraoxatridecan-13-ol . -

Tosylation of the Terminal Hydroxyl Group:

The alcohol intermediate is treated with tosyl chloride (TsCl) in tetrahydrofuran (THF) with sodium hydroxide, forming the sulfonate ester .

Critical Reaction Conditions

-

Tritylation: Requires anhydrous conditions to prevent hydrolysis of trityl chloride.

-

Tosylation: Conducted at 0°C to minimize side reactions, followed by gradual warming to room temperature .

Applications in Organic Synthesis

Role as a Protecting Group Intermediate

The trityl group serves as a temporary protective group for hydroxyl functionalities, which can be selectively removed under mild acidic conditions (e.g., trifluoroacetic acid) . This property is exploited in the synthesis of:

-

Water-Soluble Iridium Complexes: The compound acts as a precursor for bipyridine ligands functionalized with polyethylene glycol (PEG) chains, enhancing solubility in aqueous media for electrogenerated chemiluminescence (ECL) applications .

-

Polymeric Linkers: Its PEG backbone facilitates the development of biocompatible conjugates in drug delivery systems .

Tosylate as a Leaving Group

The tosyl moiety enables nucleophilic displacement reactions, making the compound a versatile alkylating agent. For example, it has been used to attach PEG chains to heterocyclic amines in ligand synthesis .

Related Compounds and Derivatives

1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-ol (CAS 125274-16-0)

This alcohol derivative (C₂₇H₃₂O₅, MW 436.54 g/mol) lacks the tosyl group but retains the trityl-protected PEG chain. It serves as a precursor in the synthesis of the title compound and finds use in polymer chemistry .

3-((2,5,8,11-Tetraoxatridecan-13-yl)oxy)aniline (CAS 1429340-32-8)

A related aniline derivative (C₁₅H₂₅NO₅, MW 299.36 g/mol) featuring a PEG spacer and an aromatic amine group. This compound is utilized in the preparation of fluorescent probes and polymeric amines .

Recent Research and Innovations

Electrogenerated Chemiluminescence (ECL)

A 2020 study demonstrated the use of 1,1,1-triphenyl-2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate in synthesizing water-soluble iridium(III) complexes (e.g., [Ir(C^N)₂(L)]⁺, where L = PEG-functionalized bipyridine). These complexes exhibited strong ECL signals in aqueous buffers, highlighting their potential in biosensing and imaging .

Key Findings:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume